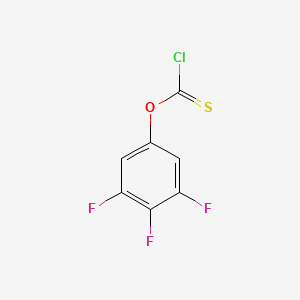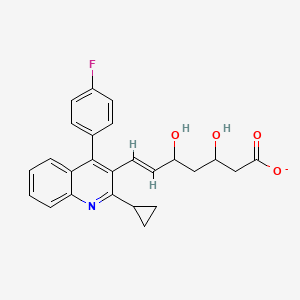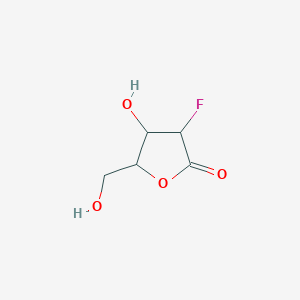
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C6H9FO4. It is a nucleoside analogue, which means it mimics the structure of naturally occurring nucleosides. This compound is known for its applications in antiviral therapies, particularly in the treatment of hepatitis C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the use of D-arabinofuranose derivatives. One common method includes the reaction of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose with appropriate reagents to form the desired compound . The reaction conditions often involve the use of solvents like methanol and DMSO, and the reactions are carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is used in antiviral therapies, particularly for hepatitis C, due to its ability to inhibit viral replication.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another nucleoside analogue with similar antiviral properties.
3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one: Known for its efficacy in treating hepatitis C.
Uniqueness
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is unique due to its specific fluorine substitution, which enhances its stability and efficacy as an antiviral agent. Its ability to inhibit viral replication makes it a valuable compound in antiviral therapies.
Propiedades
Fórmula molecular |
C5H7FO4 |
|---|---|
Peso molecular |
150.10 g/mol |
Nombre IUPAC |
3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-4,7-8H,1H2 |
Clave InChI |
BJBFQBMSTLSCKO-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(=O)O1)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
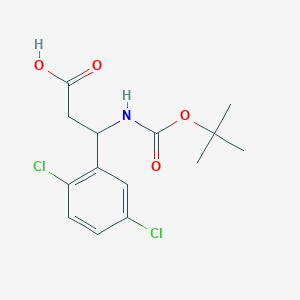
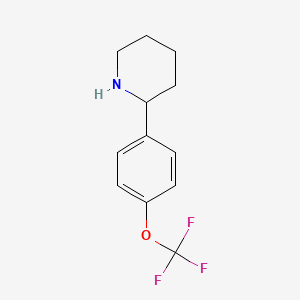




![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)

